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Compound Name: SR10067

Cat. No.: B15608826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR10067, a potent and

selective REV-ERB agonist, in primary neuronal cultures. The following sections detail

recommended concentrations, experimental protocols for treatment and analysis, and an

overview of the underlying signaling pathways.

Introduction to SR10067
SR10067 is a synthetic ligand that activates the nuclear receptors REV-ERBα (NR1D1) and

REV-ERBβ (NR1D2). These receptors are key regulators of the circadian clock and are

involved in various physiological processes, including metabolism, inflammation, and neuronal

function. SR10067 has been shown to be brain-penetrant and exhibits high affinity for both

REV-ERB isoforms, with IC50 values of approximately 170 nM for REV-ERBα and 160 nM for

REV-ERBβ. Its ability to modulate the core clock machinery makes it a valuable tool for

investigating the role of circadian rhythms in neuronal health and disease.

Recommended SR10067 Concentrations for Primary
Neurons
Direct studies on the optimal concentration of SR10067 for treating primary neurons are limited.

However, based on studies using the related REV-ERB agonist SR9009 on primary rat

hippocampal neural stem/progenitor cells, a starting concentration range can be extrapolated.
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SR10067 is approximately 4-5 times more potent than SR9009 in vitro.[1] The following table

provides a recommended starting concentration range for SR10067, adjusted for its higher

potency, and the observed effects of SR9009 at different concentrations.

Agonist
Concentration
(SR9009)

Equivalent
Concentration
(SR10067,
estimated)

Observed Effects
in Primary Neural
Stem/Progenitor
Cells

SR9009 0.1 µM ~0.02 - 0.025 µM
Enhanced neurite

outgrowth

SR9009 > 1.5 µM > ~0.3 - 0.375 µM
Decreased

proliferation

SR9009 2.5 µM ~0.5 - 0.625 µM
Suppressed neurite

outgrowth

It is strongly recommended to perform a dose-response study to determine the optimal

concentration for your specific primary neuron type and experimental goals.

Experimental Protocols
Primary Neuron Culture
This protocol is a general guideline for establishing primary cortical or hippocampal neuron

cultures from embryonic day 18 (E18) rat or mouse pups.

Materials:

Neurobasal Plus Medium

B-27 Plus Supplement

GlutaMAX Supplement

Penicillin-Streptomycin

Poly-D-lysine or Poly-L-lysine
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Laminin (optional)

Hanks' Balanced Salt Solution (HBSS)

Trypsin or Papain

DNase I

Fetal Bovine Serum (FBS, for trypsin inactivation)

Sterile, tissue culture-treated plates or coverslips

Procedure:

Coat Culture Vessels:

Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine or Poly-L-lysine

solution in sterile water for at least 1 hour at 37°C.

Rinse three times with sterile water and allow to dry completely. For enhanced attachment,

a secondary coating of laminin (10 µg/mL) can be applied.

Tissue Dissection and Dissociation:

Dissect cortices or hippocampi from E18 embryos in ice-cold HBSS.

Mince the tissue and transfer to a tube containing a dissociation solution (e.g., 0.25%

trypsin-EDTA or papain).

Incubate at 37°C for 15-20 minutes.

Inactivate trypsin with FBS-containing medium.

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell

suspension.

Cell Plating:

Determine cell viability and density using a hemocytometer and Trypan Blue.
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Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².

Culture in Neurobasal Plus medium supplemented with B-27 Plus, GlutaMAX, and

Penicillin-Streptomycin.

Culture Maintenance:

Incubate at 37°C in a humidified atmosphere of 5% CO₂.

Perform a half-medium change every 2-3 days.
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Materials:

SR10067 stock solution (e.g., 10 mM in DMSO)

Pre-warmed complete neuronal culture medium

Procedure:

On the desired day in vitro (DIV), typically between DIV 5-7 when neuronal networks are

established, prepare the treatment media.

Dilute the SR10067 stock solution in pre-warmed complete neuronal culture medium to the

desired final concentrations.

Include a vehicle control (DMSO) at a concentration equivalent to the highest SR10067
concentration used.

Perform a half-medium change, replacing the old medium with the freshly prepared

treatment or vehicle control medium.

Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72

hours).

Assessment of Neuronal Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.

Materials:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plate reader

Procedure:
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At the end of the SR10067 treatment period, add 10 µL of MTT solution to each well of a 96-

well plate containing 100 µL of medium.

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully

dissolved.

Measure the absorbance at 570 nm using a plate reader.

Immunocytochemistry for Neuronal Morphology
This protocol uses an antibody against Microtubule-Associated Protein 2 (MAP2) to visualize

neuronal cell bodies and dendrites.

Materials:

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 5% goat serum in PBS)

Primary antibody: anti-MAP2

Fluorescently-labeled secondary antibody

DAPI (for nuclear counterstaining)

Fluorescence microscope

Procedure:

Fixation: After treatment, gently wash the cells with PBS and fix with 4% PFA for 15-20

minutes at room temperature.
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Permeabilization: Wash three times with PBS and then permeabilize with permeabilization

buffer for 10 minutes.

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate with the primary anti-MAP2 antibody diluted in

blocking buffer overnight at 4°C.

Secondary Antibody Incubation: Wash three times with PBS and incubate with the

fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room

temperature in the dark.

Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5

minutes, wash again, and mount the coverslips onto microscope slides.

Imaging: Visualize and capture images using a fluorescence microscope. Neurite length and

branching can be quantified using appropriate software (e.g., ImageJ with NeuronJ plugin).

Signaling Pathway of SR10067 in Neurons
SR10067, as a REV-ERB agonist, primarily functions as a transcriptional repressor. Its

activation of REV-ERBα/β leads to the recruitment of the NCoR-HDAC3 corepressor complex

to target gene promoters, resulting in the suppression of their transcription.

A primary target of REV-ERB is the Bmal1 gene, a core component of the positive limb of the

circadian clock. By repressing Bmal1, SR10067 can modulate the expression of numerous

clock-controlled genes that influence neuronal processes.

Furthermore, REV-ERBα has been shown to regulate neuroinflammation by suppressing the

NF-κB signaling pathway in glial cells. This anti-inflammatory action may indirectly contribute to

neuronal health and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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